molecular formula C13H20ClN3 B1399446 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine CAS No. 1316225-88-3

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine

Cat. No.: B1399446
CAS No.: 1316225-88-3
M. Wt: 253.77 g/mol
InChI Key: RJQGAJSJSMTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is primarily used in scientific research and is not intended for any other purposes .

Preparation Methods

The synthesis of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the chloro and isopropylpiperidinyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

4-Chloro-6-(1-isopropylpiperidin-3-yl)-2-methylpyrimidine can be compared with other similar pyrimidine derivatives, such as:

  • 4-Chloro-6-(1-methylpiperidin-3-yl)-2-methylpyrimidine
  • 4-Chloro-6-(1-ethylpiperidin-3-yl)-2-methylpyrimidine
  • 4-Chloro-6-(1-propylpiperidin-3-yl)-2-methylpyrimidine

These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific isopropylpiperidinyl group, which can influence its chemical and biological properties .

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-5-11(8-17)12-7-13(14)16-10(3)15-12/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQGAJSJSMTNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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